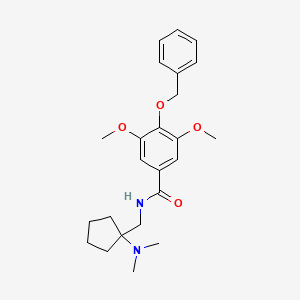
ORG-25543
描述
4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide, also known as 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide, is a useful research compound. Its molecular formula is C24H32N2O4 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
镇痛应用
ORG-25543 作为一种潜在的镇痛剂,已在神经性疼痛的治疗方面得到探索。 研究表明,作为甘氨酸转运体 2 (GlyT2) 抑制剂,它可以增加突触间甘氨酸浓度,这可能导致脊髓背角抑制性甘氨酸能信号的增强 。这种机制表明它可用于治疗炎症和慢性疼痛疾病。
神经系统疾病治疗
该化合物调节甘氨酸能神经传递的能力使其成为治疗神经系统疾病的候选药物,例如强直性痉挛,这是一种以过度惊吓反应为特征的疾病。 通过抑制 GlyT2,this compound 可能在不影响运动功能的情况下缓解症状,如动物模型所示 。
药理学研究
This compound 作为药理学研究中的一种工具,用于了解 GlyT2 在神经传递中的作用。 它对 GlyT2 的选择性抑制使研究人员能够研究甘氨酸在中枢神经系统中的生理和病理作用 。
药物开发
作为一种可逆的 GlyT2 抑制剂,this compound 为类似化合物的安全性和有效性特征提供了见解。 它的作用机制为开发新的药物提供了基础,这些药物可以平衡疗效和毒性,尤其是在疼痛治疗方面 。
高通量筛选
This compound 已用于高通量筛选测定中,以识别像 GlyT2 这样的生电转运体的 小分子调节剂。 这种应用对于发现靶向甘氨酸能神经传递的新型治疗剂至关重要 。
机制研究
该化合物与 GlyT2 的相互作用对于机制研究也非常有价值。 通过了解 this compound 和类似分子如何抑制 GlyT2,研究人员可以阐明转运蛋白在各种生理过程和疾病中的作用 。
作用机制
ORG-25543, also known as 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide or 4-(benzyloxy)-N-((1-(dimethylamino)cyclopentyl)methyl)-3,5-dimethoxybenzamide, is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2) .
Target of Action
The primary target of this compound is the glycine transporter type 2 (GlyT2) . GlyT2 is primarily located in the spinal cord and brain stem, playing a crucial role in the reuptake of glycine, an inhibitory neurotransmitter .
Mode of Action
This compound interacts with GlyT2 by binding to it and inhibiting its function . This inhibition prevents the reuptake of glycine, leading to an increase in the concentration of glycine in the synaptic cleft .
Biochemical Pathways
The inhibition of GlyT2 by this compound affects the glycinergic neurotransmission pathway . By preventing the reuptake of glycine, this compound enhances the inhibitory effect of glycine on postsynaptic neurons .
Result of Action
The increase in synaptic glycine concentration due to the inhibition of GlyT2 by this compound enhances the inhibitory neurotransmission, which can lead to analgesic effects . It has been reported that this compound can ameliorate mechanical allodynia (a type of pain) after partial sciatic nerve ligation injury in mice .
生化分析
Biochemical Properties
4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide is known for its role as a potent and selective inhibitor of glycine transporter 2 (GlyT-2). This compound interacts with GlyT-2 with high affinity, inhibiting its function and thereby modulating glycine levels in the synaptic cleft . The interaction is highly selective, with minimal effects on other glycine transporters such as GlyT-1 . This selectivity is crucial for its potential therapeutic applications, particularly in the treatment of neuropathic pain.
Cellular Effects
The effects of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide on cellular processes are profound. By inhibiting GlyT-2, this compound increases the concentration of glycine in the synaptic cleft, enhancing glycinergic neurotransmission . This modulation of neurotransmitter levels can influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism. The increased glycine levels can lead to enhanced inhibitory neurotransmission, which is beneficial in conditions characterized by excessive neuronal excitability .
Molecular Mechanism
At the molecular level, 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide exerts its effects by binding to the GlyT-2 transporter. This binding inhibits the reuptake of glycine into presynaptic neurons, thereby increasing its availability in the synaptic cleft . The inhibition is practically irreversible due to the tight-binding nature of the compound, which necessitates careful dosage management to avoid acute toxicity . This mechanism of action highlights the compound’s potential as a therapeutic agent for modulating glycinergic neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide have been observed to change over time. The compound is brain-penetrant, with a free brain/plasma ratio of 0.53 observed 35 minutes post-administration in mice . Its high affinity and potent inhibition of GlyT-2 result in sustained effects on glycine levels and neurotransmission. Due to its tight-binding nature, suboptimal dosages should be applied in vivo to allow low target occupancy and minimize acute toxicity .
Dosage Effects in Animal Models
The effects of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide vary with different dosages in animal models. In murine models of diabetic neuropathic pain, the compound exhibits high in vivo efficacy with an ED50 ranging from 0.07 to 0.16 mg/kg when administered intravenously . At higher doses, the compound’s tight-binding nature can lead to acute toxicity, necessitating careful dosage management to achieve therapeutic effects without adverse outcomes .
Metabolic Pathways
4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide is involved in metabolic pathways that include interactions with various enzymes and cofactorsUnderstanding these pathways is crucial for optimizing its therapeutic potential and minimizing any adverse effects .
Transport and Distribution
The transport and distribution of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s brain-penetrant nature allows it to effectively modulate glycinergic neurotransmission in the central nervous system . Its distribution within the brain and other tissues is a key factor in its efficacy and safety profile.
Subcellular Localization
The subcellular localization of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
属性
IUPAC Name |
N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYOBMASPXQBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415523 | |
| Record name | ORG-25543 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363628-88-0 | |
| Record name | ORG-25543 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


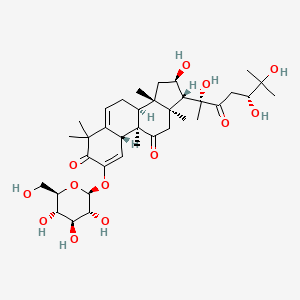



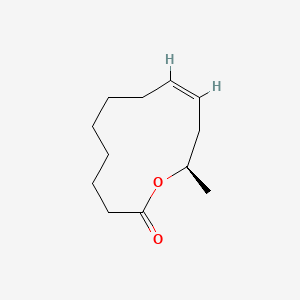
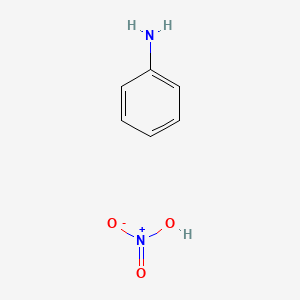

![[(1R,3R,9R,10R,11R,14R,15S,17R,18S,19S,23Z,25S,27R,29R,31R,36S,37R,38S,41R,43R,49S)-37-acetyloxy-11-[(4R,5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate](/img/structure/B1235618.png)
![ethyl (E)-6-[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]-2,4-dioxo-hex-5-enoate](/img/structure/B1235620.png)
![(5R,6R)-6-[[(2-ethoxy-1-naphthalenyl)amino]-oxomethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235623.png)
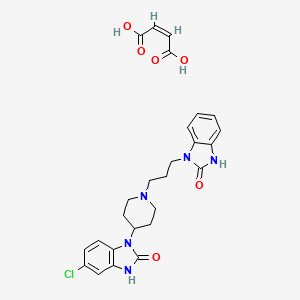
![(13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1235626.png)
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2R,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1235627.png)

